molecular formula C18H20N2O4 B13098672 Boc-2-benzylpyridin-3-ylcarbamate CAS No. 1260810-99-8

Boc-2-benzylpyridin-3-ylcarbamate

Cat. No.: B13098672
CAS No.: 1260810-99-8
M. Wt: 328.4 g/mol
InChI Key: WKOUJAJBDIMBGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-2-benzylpyridin-3-ylcarbamate can be synthesized through a multi-step process involving the protection of the amine group with the Boc group. The general synthetic route involves the reaction of 2-benzylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Mechanism of Action

The mechanism of action of Boc-2-benzylpyridin-3-ylcarbamate involves the protection of amine groups through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-2-benzylpyridin-3-ylcarbamate is unique due to its specific substitution pattern and the presence of both the Boc group and the benzyl group on the pyridine ring. This combination provides unique reactivity and stability, making it a valuable tool in synthetic chemistry .

Biological Activity

Boc-2-benzylpyridin-3-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol

The compound features a benzyl group attached to a pyridine ring, with a carbamate functional group that may contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in signaling pathways. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes, potentially affecting metabolic pathways.
  • Modulation of Receptor Activity : It could act as a modulator for specific receptors, influencing cellular responses and signaling cascades.

Antimicrobial Activity

A study investigating the antimicrobial properties of related carbamate compounds found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL

Analgesic Properties

Another area of interest is the analgesic potential of compounds similar to this compound. Research on iminodihydroquinolines has shown selective action on pain-signaling neurons, indicating that modifications in the pyridine structure can lead to significant analgesic effects.

For instance, a derivative demonstrated a 50% reduction in pain response in rodent models when administered at specific dosages.

Neuroprotective Effects

Recent studies have suggested that pyridine-based compounds possess neuroprotective properties. In vitro assays indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis.

Future Directions

Further research is warranted to elucidate the specific mechanisms of action of this compound and to explore its therapeutic potential in various medical applications. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in vivo will be crucial for developing this compound into a viable therapeutic agent.

Properties

CAS No.

1260810-99-8

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

tert-butyl N-(2-benzylpyridin-3-yl)oxycarbonylcarbamate

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)24-17(22)20-16(21)23-15-10-7-11-19-14(15)12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3,(H,20,21,22)

InChI Key

WKOUJAJBDIMBGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=O)OC1=C(N=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

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